molecular formula C6H7NO3S B3350137 Pyridin-2-yl methanesulfonate CAS No. 25795-97-5

Pyridin-2-yl methanesulfonate

Cat. No.: B3350137
CAS No.: 25795-97-5
M. Wt: 173.19 g/mol
InChI Key: CTQCXFVXBNJCTE-UHFFFAOYSA-N
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Description

Significance of Pyridin-2-yl Methanesulfonate (B1217627) in Synthetic Strategies

The principal significance of Pyridin-2-yl methanesulfonate in synthetic organic chemistry lies in its function as an excellent electrophile. The methanesulfonate portion of the molecule is a superb leaving group, a molecular fragment that departs with a pair of electrons during a chemical reaction. This characteristic facilitates nucleophilic substitution reactions at the 2-position of the pyridine (B92270) ring.

In a typical synthetic application, the pyridin-2-yl moiety is transferred to a nucleophile, with the methanesulfonate anion being displaced. This strategy is employed to construct carbon-heteroatom and carbon-carbon bonds, which are fundamental operations in the assembly of complex organic molecules, including pharmaceuticals and materials. The reactivity of the methanesulfonate group is significantly greater than that of corresponding halides like chlorides or bromides, allowing for reactions to proceed under milder conditions and often with higher efficiency.

A general synthesis for this compound involves the reaction of 2-hydroxypyridine (B17775) with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine itself, to neutralize the hydrochloric acid byproduct.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Appearance Colorless liquid rsc.org
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.36 (dd, J = 4.9, 1.4 Hz, 1H), 7.87–7.81 (m, 1H), 7.30 (dd, J = 6.6, 5.7 Hz, 1H), 7.13 (d, J = 8.2 Hz, 1H), 3.51 (s, 3H) rsc.org
¹³C NMR (126 MHz, CDCl₃) δ (ppm) 157.47, 148.11, 140.60, 122.81, 115.72, 40.76 rsc.org

Historical Context of Sulfonate Esters as Activated Substrates

The use of sulfonate esters as a means to activate alcohols for nucleophilic substitution and elimination reactions is a well-established strategy in organic synthesis. Hydroxyl (-OH) groups are inherently poor leaving groups in such reactions. However, by converting an alcohol to a sulfonate ester, such as a mesylate, tosylate, or triflate, the hydroxyl group is transformed into a highly effective leaving group. This is because the resulting sulfonate anion is a weak base, stabilized by resonance, making its departure from the molecule energetically favorable.

This "activation" strategy became prominent in the mid-20th century and has since become a routine and indispensable tool for organic chemists. The development of various sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) provided a versatile toolkit for chemists to fine-tune the reactivity of substrates in their synthetic designs.

Classification within Pyridine-Based Reagents and Intermediates

This compound is classified within the broader category of pyridine-based reagents and intermediates. Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental in many areas of chemistry. diva-portal.org They can function as weak bases, nucleophiles, solvents, and ligands in coordination chemistry. diva-portal.orgiucr.org

Specifically, this compound is an electrophilic pyridine derivative. Unlike pyridine itself, which typically reacts with electrophiles, the methanesulfonate derivative is designed to react with nucleophiles. It serves as a building block, allowing for the introduction of the pyridin-2-yl group into a target molecule. This places it in a class of reagents used for the construction of more elaborate pyridine-containing structures, which are prevalent in many biologically active compounds and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-2-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(8,9)10-6-4-2-3-5-7-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQCXFVXBNJCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296621
Record name pyridin-2-yl methanesulfonate
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Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25795-97-5
Record name NSC110559
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Record name pyridin-2-yl methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyridin 2 Yl Methanesulfonate and Its Derivatives

Direct Mesylation Approaches

Direct mesylation involves the conversion of a hydroxyl group to a mesylate group. In the context of the target compound, this requires the reaction of 2-hydroxypyridine (B17775) with a mesylating agent.

Alcohol Mesylation via Methanesulfonyl Chloride and Base Systems

A prevalent method for the synthesis of methanesulfonate (B1217627) esters (mesylates) is the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. mdma.chcommonorganicchemistry.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. masterorganicchemistry.com This procedure is typically rapid and applicable to a diverse range of alcohols. mdma.ch

The choice of base is critical for efficient mesylation and can influence reaction rates and side-product formation.

Triethylamine (B128534) (TEA): This is a commonly used tertiary amine base for mesylation reactions. mdma.chcommonorganicchemistry.com It effectively scavenges the HCl formed. The mechanism when using TEA with methanesulfonyl chloride may proceed through a highly reactive sulfene (B1252967) intermediate, formed by the E2 elimination of HCl. mdma.chechemi.com

Diisopropylethylamine (Hünig's Base): As a sterically hindered, non-nucleophilic base, DIPEA is also effective in mesylation and can be advantageous in minimizing side reactions.

Pyridine (B92270): Pyridine can be used both as a base and sometimes as the solvent. commonorganicchemistry.comechemi.com Reactions using pyridine as the base are often slower compared to those with triethylamine. echemi.com The traditional Tipson procedure for preparing sulfonate esters is often unsuitable for reactive products as they can alkylate the pyridine solvent. mdma.ch

Inorganic Carbonates: Bases like potassium hydroxide (B78521) (KOH) have been used in biphasic water-solvent systems for the mesylation of primary alcohols, offering a "green chemistry" approach. researchgate.net In such systems, maintaining a controlled pH (around 10) is crucial to prevent the hydrolysis of the methanesulfonyl chloride. researchgate.net

BaseTypical RoleKey Considerations
Triethylamine (TEA)HCl ScavengerPromotes fast reactions, potentially via a sulfene intermediate. mdma.chechemi.com
Diisopropylethylamine (DIPEA)HCl ScavengerSterically hindered, reducing potential N-alkylation side reactions.
PyridineHCl Scavenger / SolventSlower reaction rates compared to TEA; can be alkylated by reactive products. mdma.chechemi.com
Potassium Hydroxide (KOH)Base in Biphasic SystemUsed with catalytic amines in water-solvent systems; requires pH control. researchgate.net

The solvent plays a crucial role in mesylation reactions, affecting solubility, reaction rate, and mechanism.

Dichloromethane (B109758) (DCM): DCM is a widely used solvent for mesylation due to its inertness and ability to dissolve a broad range of organic compounds. mdma.chcommonorganicchemistry.com

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) can be used. For instance, colorless needles of 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate were obtained by crystallization from a warm saturated acetonitrile solution. iucr.org

Polar Protic Solvents: The use of polar protic solvents can influence the reaction pathway. For SN1-type reactions, increasing solvent polarity can increase the reaction rate by stabilizing the carbocation intermediate. youtube.com However, for SN2 reactions, polar protic solvents can solvate the nucleophile, decreasing its reactivity and slowing the reaction. khanacademy.org

Water: As part of a biphasic system, water can be used as a green solvent, although careful pH control is necessary to prevent reagent decomposition. researchgate.net

SolventTypeImpact on Mesylation
Dichloromethane (DCM)AproticCommonly used, inert, good solubility for reagents. mdma.ch
AcetonitrilePolar AproticEffective for dissolving polar intermediates and for crystallization. iucr.org
PyridinePolar Aprotic / BasicCan serve as both solvent and base. echemi.com
Water (in biphasic system)Protic"Green" option, requires pH control to prevent hydrolysis of MsCl. researchgate.net

Temperature is a critical parameter in mesylation to control reaction rates and minimize the formation of byproducts, such as corresponding alkyl chlorides.

Low Temperatures: Reactions are typically conducted at reduced temperatures, often between 0°C and -10°C, to manage the exothermic nature of the reaction and enhance selectivity. mdma.ch

Controlled Addition: The mesylating agent is usually added slowly or dropwise to a cooled solution of the alcohol and base to maintain temperature control. mdma.ch For the synthesis from pyridine N-oxide, the reaction is initiated at -30°C. iucr.orgiucr.org

Synthesis from Pyridine N-Oxides and Methanesulfonic Anhydrides

An alternative strategy for preparing derivatives of Pyridin-2-yl methanesulfonate involves the activation of pyridine N-oxide. Pyridine N-oxides are more reactive towards both electrophiles and nucleophiles than pyridine itself. researchgate.net The oxygen atom can attack an electrophile, leading to a subsequent addition of a nucleophile, often at the 2- or 4-position. scripps.edu

A specific synthesis involves treating a stirred solution of pyridine N-oxide in dichloromethane (DCM) with a solution of methanesulfonic anhydride (B1165640) at -30°C. iucr.orgiucr.org After stirring and warming to room temperature, the resulting product precipitates and can be isolated by filtration. This method yielded 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate in 75% yield. iucr.orgiucr.org

The reaction between pyridine N-oxide and methanesulfonic anhydride results in the formation of an O-sulfonyl pyridinium (B92312) salt, specifically 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. iucr.orgiucr.org This molecular salt consists of a cationic sulfonated pyridine N-oxide moiety and a methanesulfonate anion. iucr.org Such salts are reactive intermediates; the O-sulfonyl group acts as an excellent leaving group, making the pyridine ring susceptible to nucleophilic attack, particularly at the 2-position, which leads to the formation of 2-substituted pyridine derivatives. iucr.org

Reactant 1Reactant 2SolventTemperatureProductYieldReference
Pyridine N-oxideMethanesulfonic anhydrideDCM-30°C to RT1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate75% iucr.orgiucr.org

Stereoselective Synthesis of Chiral Pyridin-2-yl Methanesulfonates

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the development of pharmaceuticals, as different enantiomers can exhibit distinct pharmacological activities. This section explores methods for the stereoselective synthesis of chiral Pyridin-2-yl methanesulfonates, focusing on the derivatization of enantiopure precursors and the use of enzymatic resolutions.

Derivatization of Enantiomerically Pure Pyridinyl Alcohols

A primary strategy for obtaining chiral Pyridin-2-yl methanesulfonates involves the derivatization of enantiomerically pure pyridinyl alcohols. The critical step in this approach is the synthesis of the chiral alcohol precursor with high enantiopurity. Asymmetric catalytic hydrogenation of the corresponding ketone is a powerful method to achieve this. For instance, (R)-phenyl(pyridin-2-yl)methanol can be prepared with high yield and enantioselectivity using a chiral iridium catalyst.

The subsequent conversion of the chiral alcohol to the methanesulfonate is typically achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine. This reaction proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the process.

Table 1: Representative Synthesis of Chiral (R)-phenyl(pyridin-2-yl) Methanesulfonate

StepReactantsReagents and ConditionsProductYieldEnantiomeric Excess (ee)
1Phenyl(pyridin-2-yl)methanoneH₂, [Ir(COD)Cl]₂/Chiral Ligand, LiOᵗBu, Isopropanol, 40°C, 12h(R)-phenyl(pyridin-2-yl)methanol95%99%
2(R)-phenyl(pyridin-2-yl)methanolMethanesulfonyl chloride, Pyridine, CH₂Cl₂, 0°C to rt(R)-phenyl(pyridin-2-yl) methanesulfonateHigh (expected)>99% (expected)

This table presents a representative synthetic route based on established methodologies for asymmetric hydrogenation and methanesulfonylation.

Lipase-Catalyzed Approaches in Precursor Synthesis

Enzymatic kinetic resolution, particularly using lipases, offers a highly efficient and environmentally benign method for obtaining enantiomerically enriched alcohols. This approach relies on the selective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.

The lipase-catalyzed kinetic resolution of racemic 1-(2-pyridyl)ethanols has been successfully demonstrated using Candida antarctica lipase (B570770) (CAL). The reaction, typically carried out with vinyl acetate (B1210297) as the acylating agent in an organic solvent, yields the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities uconn.edu. The efficiency of the resolution can be influenced by the substrate structure and reaction temperature uconn.edu.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2-Pyridyl)ethanols uconn.edu

SubstrateTime (h)Conversion (%)(R)-Acetate ee (%)(S)-Alcohol ee (%)
1-(Pyridin-2-yl)ethanol2449>9996
1-(6-Methylpyridin-2-yl)ethanol4850>99>99
1-(6-Ethylpyridin-2-yl)ethanol7250>99>99
1-(6-Propylpyridin-2-yl)ethanol9648>9992

Data sourced from a study on the optical resolution of 1-(2-pyridyl)ethanols by lipase-catalyzed enantioselective acetylation. uconn.edu

Synthesis of Substituted this compound Analogues

The introduction of substituents onto the pyridine ring allows for the fine-tuning of the physicochemical and biological properties of this compound. This section discusses synthetic strategies for accessing various substituted analogues.

Synthesis of 6-Substituted Pyridin-2-yl Methanesulfonates

The synthesis of 6-substituted Pyridin-2-yl methanesulfonates generally begins with the preparation of a correspondingly substituted pyridin-2-ol or pyridin-2(1H)-one. A variety of methods are available for introducing substituents at the 6-position of the pyridine ring. For example, (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol has been synthesized and characterized, providing a precursor with a complex substituent at the 6-position nih.gov. The subsequent conversion to the methanesulfonate would follow the standard procedure using methanesulfonyl chloride.

Table 3: Synthesis of a 6-Substituted Pyridin-2-ol Precursor

Reactant 1Reactant 2Product
6-Formylpyridin-2-yl acetate2-Hydrazinopyridine(6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol

This table illustrates the synthesis of a precursor for a 6-substituted this compound.

Synthesis of Halogenated Pyridin-2-yl Methanesulfonates

Halogenated pyridines are valuable intermediates in organic synthesis, serving as precursors for a wide range of functionalized derivatives. The synthesis of halogenated Pyridin-2-yl methanesulfonates can be achieved by first preparing the halogenated pyridin-2-ol. For instance, 2-hydroxypyridine can be produced from 2-chloropyridine (B119429) through reaction with an aqueous potassium hydroxide solution in the presence of a tertiary alcohol. Further halogenation of the pyridin-2-ol ring can provide di- or tri-halogenated precursors. The hydroxyl group can then be converted to the methanesulfonate.

Table 4: Representative Synthesis of a Halogenated Pyridin-2-ol

ReactantReagents and ConditionsProduct
2-Chloropyridineaq. KOH, t-amyl alcohol, reflux2-Hydroxypyridine

This table shows a method for the synthesis of a halogenated precursor.

Synthesis of Poly-substituted Pyridinyl Methanesulfonates

The development of regioselective methods for the synthesis of polysubstituted pyridines is an active area of research. A versatile approach for the preparation of 2,3,5-trisubstituted pyridines utilizes 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine as a key building block nih.gov. This intermediate allows for sequential and regioselective derivatization at the 2, 3, and 5-positions, providing access to a wide array of polysubstituted pyridines. The methylsulfonyl group at the 2-position is a precursor to the desired methanesulfonate functionality.

Table 5: Regioselective Synthesis of 2,3,5-Trisubstituted Pyridines nih.gov

Starting MaterialReaction SequenceFinal Product
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine1. Suzuki coupling at C52. Nucleophilic aromatic substitution at C23. Functionalization at C32,3,5-Trisubstituted Pyridine

Data sourced from a study on the regioselective syntheses of 2,3,5-trisubstituted pyridines. nih.gov

Synthesis of Pyrazinyl Methanesulfonate Analogues

The synthesis of pyrazinyl methanesulfonate analogues, while not extensively detailed as a standalone class in readily available literature, can be effectively achieved by applying established principles of organic synthesis. The core strategy involves the preparation of a hydroxylated pyrazine (B50134) precursor (a pyrazinol), followed by its esterification with methanesulfonyl chloride.

The initial synthesis of the pyrazine core can be approached through various methods, including microwave-assisted synthesis, which has been shown to be effective for creating substituted pyrazinamide (B1679903) analogues, often resulting in good yields and shorter reaction times. researchgate.net The synthesis of related heterocyclic sulfonamides, such as pyrazolo[4,3-e] researchgate.netnih.govrsc.orgtriazine sulfonamides, further demonstrates the viability of incorporating sulfonyl-containing functional groups onto similar nitrogen-containing aromatic rings. nih.gov

Once the desired pyrazinol precursor is obtained, the critical step is the sulfonation of the hydroxyl group. This is typically accomplished by reacting the pyrazinol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the formation of the pyrazinyl methanesulfonate ester.

General Reaction Scheme for Pyrazinyl Methanesulfonate Synthesis

Reactant 1Reactant 2Reagent/ConditionsProduct
Substituted Pyrazin-2-olMethanesulfonyl ChlorideTriethylamine (or Pyridine), Anhydrous Solvent (e.g., Dichloromethane), 0 °C to room temperatureSubstituted Pyrazin-2-yl Methanesulfonate

Preparation of Pyridinium-Derived Methanesulfonate Salts

Pyridinium salts are a well-established class of compounds with applications ranging from ionic liquids to bioactive pharmaceuticals. rsc.org Their synthesis is often straightforward. The preparation of pyridinium methanesulfonate involves a direct acid-base reaction between pyridine and methanesulfonic acid. nih.gov

In this synthesis, pyridine acts as a Brønsted-Lowry base, accepting a proton from the strongly acidic methanesulfonic acid. The reaction is typically performed by combining the two reactants in a suitable solvent, from which the resulting salt can be precipitated or crystallized. This method is a clean and efficient route to the desired salt. nih.gov While other methods like the Menschutkin reaction are common for preparing N-alkyl pyridinium halides, the simple acid-base neutralization is most direct for forming the methanesulfonate salt. nih.govresearchgate.net

The resulting pyridinium methanesulfonate is an ionic compound composed of a pyridinium cation and a methanesulfonate anion. nih.gov Detailed crystallographic studies have been performed on this salt, confirming its structure. nih.gov

Properties of Pyridinium Methanesulfonate

PropertyValueReference
IUPAC Name methanesulfonate;pyridin-1-iumPubChem nih.gov
Molecular Formula C₆H₉NO₃SPubChem nih.gov
Molecular Weight 175.21 g/mol PubChem nih.gov
Structure An ionic salt formed from a pyridinium cation and a methanesulfonate anion.PubChem nih.gov
Synthesis Acid-base reaction of Pyridine and Methanesulfonic acid.Inferred from component compounds nih.gov

Formation of Methanesulfonic Acid Derivatives of Pyridoxine (B80251) Analogues

Pyridoxine, a form of vitamin B6, is a key vitamer characterized by a pyridine ring substituted with multiple hydroxyl groups, primarily a hydroxymethyl group at the 4- and 5-positions and a phenolic hydroxyl at the 3-position. mdpi.comsemanticscholar.org These hydroxyl groups are primary targets for chemical modification to produce a wide array of derivatives. The formation of methanesulfonic acid derivatives involves the conversion of one or more of these hydroxyl groups into methanesulfonate esters (mesylates).

The synthetic strategy relies on the reaction of pyridoxine or its analogues with methanesulfonyl chloride in the presence of a suitable base like triethylamine. The hydroxyl groups of pyridoxine act as nucleophiles, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making these derivatives valuable intermediates for further synthetic transformations. mdpi.com

Research into the synthesis of pyridoxine-derived compounds has demonstrated that the hydroxymethyl moieties can be selectively manipulated. mdpi.com By controlling the stoichiometry of the reagents and the reaction conditions, it is possible to selectively form mono- or di-methanesulfonated derivatives. For example, using one equivalent of methanesulfonyl chloride would favor the formation of a mono-mesylated product, likely at the more reactive 5-position hydroxymethyl group.

General Reaction for Methanesulfonation of a Pyridoxine Analogue

Starting MaterialReagentConditionsPotential Product
Pyridoxine Analogue (with -OH groups)Methanesulfonyl Chloride (1-3 eq.)Base (e.g., Triethylamine), Anhydrous Solvent, Low TemperaturePyridoxine Analogue Mono- or Di-methanesulfonate

This derivatization strategy enables the conversion of the hydrophilic hydroxyl groups into functional groups that can be readily displaced, providing a pathway to a diverse range of pyridoxine analogues with modified biological or chemical properties. mdpi.com

Mechanistic Insights into Reactivity and Transformation Pathways

Pyridin-2-yl Methanesulfonate (B1217627) as a Leaving Group in Nucleophilic Substitution Reactions

Pyridin-2-yl methanesulfonate is a notable compound in organic synthesis, primarily recognized for its role as an effective leaving group in nucleophilic substitution reactions. The efficacy of a leaving group is determined by its ability to stabilize the negative charge that develops as it departs from the substrate. Sulfonate esters, such as methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), are excellent leaving groups because they are the conjugate bases of strong acids. acs.org Their stability arises from the delocalization of the negative charge across the sulfonyl group's oxygen atoms.

In the case of this compound, the pyridin-2-yl moiety further enhances this effect. The departing group, pyridin-2-olate, is stabilized by the electron-withdrawing nature of the nitrogen atom within the aromatic ring. This inductive effect, combined with resonance stabilization, makes the pyridin-2-olate anion a weak base and, consequently, an excellent leaving group. This characteristic allows for nucleophilic attack at the carbon atom bonded to the sulfonate group under a variety of conditions. Research into nucleophilic displacements using pyridines as leaving groups has shown that they are significantly less affected by solvent polarity compared to reactions involving neutral substrates like alkyl halides, which create charge during the reaction. researchgate.net

Nucleophilic substitution reactions involving this compound can proceed through either a unimolecular (S_N1) or bimolecular (S_N2) pathway. The predominant mechanism is dictated by several factors, including the structure of the substrate (the alkyl group to which the leaving group is attached), the strength of the nucleophile, and the nature of the solvent.

S_N2 Pathway : This pathway is favored for primary and secondary alkyl substrates. It involves a single concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the this compound leaving group. nih.gov This mechanism is particularly efficient with strong, unhindered nucleophiles in polar aprotic solvents. The presence of pyridine (B92270) or pyridine-derived species in a reaction can favor the S_N2 pathway. For instance, in reactions with thionyl chloride, the addition of pyridine leads to a classic S_N2 reaction with inversion of configuration, whereas the reaction without pyridine may proceed through an S_Ni mechanism with retention of stereochemistry. masterorganicchemistry.com

S_N1 Pathway : This pathway becomes more probable for tertiary alkyl substrates, which can form stable tertiary carbocation intermediates. The reaction occurs in two steps: a slow, rate-determining step where the leaving group departs to form a planar carbocation, followed by a rapid attack of the nucleophile on the carbocation. S_N1 reactions are favored by polar protic solvents, which can solvate and stabilize both the departing leaving group and the carbocation intermediate. Weaker nucleophiles also favor the S_N1 mechanism. It is important to note that S_N1 reactions involving secondary substrates can sometimes lead to unexpected products due to carbocation rearrangements to form a more stable carbocation. pressbooks.pub

The choice between these pathways for a substrate with a this compound leaving group follows these general principles, making it a versatile tool for controlling reaction outcomes.

The stereochemistry of the product is a direct consequence of the reaction mechanism. For chiral substrates, the S_N1 and S_N2 pathways lead to distinct stereochemical outcomes.

S_N2 reactions are stereospecific and proceed with a complete inversion of the configuration at the chiral center. This is a result of the requisite backside attack by the nucleophile.

S_N1 reactions , proceeding through a planar carbocation intermediate, typically result in racemization. The nucleophile can attack either face of the planar carbocation with roughly equal probability, leading to a mixture of enantiomers.

Sulfur-based nucleophiles, such as thiols (R-SH) and the thioacetate anion (CH₃COS⁻), are generally potent nucleophiles due to the high polarizability of the sulfur atom. researchgate.net When reacting with a chiral secondary substrate bearing a this compound leaving group, these nucleophiles typically engage in an S_N2 reaction. The reaction results in the formation of a new carbon-sulfur bond with a complete inversion of the stereocenter's configuration. This predictable stereochemical outcome is highly valuable in asymmetric synthesis.

Table 1: Reaction with S-Nucleophiles

Substrate (Example) Nucleophile Typical Product Stereochemical Outcome
(R)-sec-Butyl this compound Thiophenol (PhSH) (S)-sec-Butyl phenyl sulfide Inversion

Oxygen-based nucleophiles, including phenoxides (ArO⁻) and carboxylates (RCOO⁻), can also displace the this compound group. The reaction mechanism and stereochemical result depend on the nucleophile's strength and the reaction conditions. Stronger nucleophiles like phenoxides will favor the S_N2 pathway, especially on primary and secondary substrates, leading to inversion of configuration and the formation of an ether. Carboxylates are weaker nucleophiles and may react via either S_N1 or S_N2 pathways. For secondary substrates, conditions can be tuned to favor the S_N2 pathway, yielding an inverted ester product. Under conditions that favor the S_N1 mechanism (e.g., polar protic solvents, tertiary substrates), racemization would be expected.

Table 2: Reaction with O-Nucleophiles

Substrate (Example) Nucleophile Typical Product Stereochemical Outcome
(R)-sec-Butyl this compound Sodium Phenoxide (S)-sec-Butyl phenyl ether Inversion (S_N2)
(R)-sec-Butyl this compound Sodium Acetate (B1210297) (S)-sec-Butyl acetate Inversion (S_N2)

Nitrogen nucleophiles are crucial for introducing nitrogen-containing functional groups into molecules. The azide ion (N₃⁻) is an excellent nucleophile for S_N2 reactions and reliably leads to the formation of alkyl azides with complete inversion of configuration. Amines, being neutral nucleophiles, are also effective. msu.edu Primary and secondary amines react with substrates bearing the this compound leaving group to form alkylated amines, typically via an S_N2 mechanism that results in stereochemical inversion. libretexts.org The reaction of heteroaryl chlorides with amines can also proceed via a nucleophilic aromatic substitution (S_NAr) pathway, which is distinct from the aliphatic substitution being discussed. researchgate.net

Table 3: Reaction with N-Nucleophiles

Substrate (Example) Nucleophile Typical Product Stereochemical Outcome
(R)-sec-Butyl this compound Sodium Azide (S)-2-Azidobutane Inversion
(R)-sec-Butyl this compound Ammonia (excess) (S)-sec-Butylamine Inversion

The formation of carbon-carbon bonds is fundamental to organic synthesis. Carbanions derived from β-dicarbonyl compounds or malonic esters are soft, resonance-stabilized nucleophiles that are highly effective in S_N2 reactions. When these nucleophiles are used to displace a this compound group from a chiral substrate, the reaction proceeds with inversion of configuration. This provides a reliable method for stereocontrolled alkylation and the extension of carbon chains. For example, the reaction with dimethyl malonate in the presence of a base generates a nucleophilic enolate that attacks the substrate, leading to a new C-C bond with inverted stereochemistry. While complex multicomponent reactions involving pyridines and malonates exist, the direct S_N2 displacement is a foundational transformation. mdpi.comresearchgate.net

Table 4: Reaction with C-Nucleophiles

Substrate (Example) Nucleophile (and Base) Typical Product Stereochemical Outcome
(R)-sec-Butyl this compound Diethyl Malonate / NaOEt Diethyl (S)-sec-butylmalonate Inversion

Kinetic Studies on Leaving Group Efficacy

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge that develops as it departs from the substrate. In this compound, the leaving group is the pyridin-2-olate anion, which is formed after the cleavage of the S-O bond. The methanesulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group, significantly enhancing the leaving group's ability.

Sulfonate esters, such as tosylates and mesylates, are widely recognized as excellent leaving groups in nucleophilic substitution reactions because their corresponding anions are highly stabilized by resonance. masterorganicchemistry.com The negative charge on the sulfonate anion is delocalized over three oxygen atoms, making it a very weak base and, consequently, an excellent leaving group. masterorganicchemistry.com The relative reactivity for common leaving groups has been estimated to follow the order: substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov

Mechanistic Role in Catalytic Processes

Investigation of Copper-Catalyzed Csp³-H Oxidation Reactions

The pyridin-2-yl motif is a key structural element in substrates undergoing copper-catalyzed oxidation of C(sp³)-H bonds. Research has demonstrated an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp³-H oxidation pathway under mild conditions. nih.govmdpi.com This transformation provides a powerful method for creating aromatic ketones, which are valuable intermediates in pharmaceuticals. mdpi.comnih.gov The reaction proceeds well with pyridin-2-yl-methanes bearing various aromatic rings, including substituted benzene, thiophene, and thiazole, yielding products in moderate to good yields. nih.govresearchgate.net

The general reaction scheme is as follows:

Substrate: Pyridin-2-yl-methane derivatives

Catalyst: Copper-based catalyst

Oxidant: Water

Product: Pyridin-2-yl-methanone derivatives

This catalytic system is notable for its use of water as the oxygen source, avoiding hazardous and dangerous oxidants often required for C-H bond activation. nih.govmdpi.com

This oxygen-free Csp³-H oxidation represents a significant advancement, providing a greener and safer alternative to traditional oxidation reactions that rely on molecular oxygen or peroxides. nih.govmdpi.com The findings offer new insights into water-involving oxidation reactions and highlight the potential for non-noble metal catalysts to facilitate such transformations. nih.gov

Role in Transition Metal Catalysis (e.g., Platinum Complexes)

The pyridine moiety is a common and versatile ligand in transition metal catalysis, particularly with platinum group metals. Platinum(II) complexes containing pyridine-based ligands have been extensively synthesized and studied. researchgate.netresearchgate.net The nitrogen atom of the pyridine ring acts as a strong σ-donor, forming stable complexes with the metal center. This coordination can influence the electronic properties, stability, and reactivity of the platinum catalyst.

In Pt(II) complexes, which typically adopt a square planar geometry, ligands containing pyridine can modulate the thermodynamics and kinetics of substrate binding and product release. mdpi.comubc.ca The π-acceptor capabilities of the pyridine ring can also play a role in stabilizing different oxidation states of the metal, which is crucial for catalytic cycles that involve redox steps, such as oxidative addition and reductive elimination. nih.gov

The activation of molecular oxygen (O₂) by transition metal complexes is a fundamental step in many catalytic oxidation reactions. This process often involves the formation of metal-dioxygen adducts, such as peroxo or superoxo species. mdpi.com For platinum complexes, the reaction with O₂ can lead to the formation of a Pt(O₂) peroxo species. ubc.ca

The mechanism of O-O bond cleavage is critical for subsequent oxygen atom transfer to a substrate. In heme enzymes like cytochrome P450, the cleavage of the O-O bond in an iron-peroxo intermediate is a key step. mdpi.com A similar principle applies to synthetic catalysts. The cleavage can be either homolytic or heterolytic. Heterolytic cleavage of a metal-hydroperoxo intermediate often generates a high-valent metal-oxo species, which is a powerful oxidant capable of C-H activation and other oxidation reactions. nih.gov While the direct involvement of this compound in such a process is not documented, platinum complexes featuring pyridine ligands are known to mediate reactions involving O₂. The electronic properties conferred by the pyridine ligand can influence the stability of these reactive oxygen intermediates and the energetics of the O-O bond cleavage step.

The nature of the ligands coordinated to a Pt(II) center has a profound impact on the thermodynamics and kinetics of its oxidation to Pt(IV). The introduction of π-acceptor ligands, such as those containing pyridine rings, can significantly alter the reactivity of the complex. nih.gov

Kinetic studies on the substitution of water ligands in various [Pt(N-N)(H₂O)₂]²⁺ complexes have shown a clear trend related to the ligand structure. The pKₐ values of the coordinated water molecules decrease as the π-acceptor character of the N-N chelating ligand increases. For example, the acidity of the aqua ligands increases in the order: Pt(dach) < Pt(en) < Pt(amp) < Pt(bpy), where amp (aminomethylpyridine) and bpy (bipyridine) contain pyridine rings. nih.gov This indicates that the pyridine-containing ligands make the platinum center more electrophilic.

This electronic effect also translates to substitution kinetics. The rate of substitution of the aqua ligands by nucleophiles like thiourea is significantly faster for complexes with pyridine-containing ligands. nih.gov The activation parameters for these reactions generally suggest an associative substitution mechanism. nih.gov The ability to tune the pKₐ values and substitution rates through the choice of ligand is crucial for designing new platinum-based catalysts and therapeutic agents. nih.gov The reduction potential for the Pt(IV)/Pt(II) couple is also highly dependent on the nature of the ligands; more electron-donating ligands tend to stabilize the higher oxidation state, making the complex easier to oxidize and harder to reduce. mdpi.com

Data Tables

Table 1: pKₐ Values for Diaqua Pt(II) Complexes with Various N-N Ligands

Complex Ligand (N-N) pKₐ₁ pKₐ₂
[Pt(dach)(H₂O)₂]²⁺ diaminocyclohexane 6.01 7.69
[Pt(en)(H₂O)₂]²⁺ ethylenediamine 5.97 7.47
[Pt(amp)(H₂O)₂]²⁺ aminomethylpyridine 5.82 6.83
[Pt(bpy)(H₂O)₂]²⁺ N,N'-bipyridine 4.80 6.32

Data sourced from Inorganic Chemistry, 2006. nih.gov

Table 2: Second-Order Rate Constants (k₁) for Substitution on [Pt(N-N)(H₂O)₂]²⁺ by Thiourea (tu)

Complex Ligand (N-N) k₁ (M⁻¹s⁻¹) at 25°C
[Pt(dach)(H₂O)₂]²⁺ diaminocyclohexane 21
[Pt(en)(H₂O)₂]²⁺ ethylenediamine 24
[Pt(amp)(H₂O)₂]²⁺ aminomethylpyridine 100
[Pt(bpy)(H₂O)₂]²⁺ N,N'-bipyridine 1290

Data sourced from Inorganic Chemistry, 2006. nih.gov

Reaction Intermediates and Transition State Analysis

The transformation of this compound, particularly through the SNAr pathway, involves the formation of a distinct reaction intermediate and is governed by the energetic profile of its transition states. Analysis of these transient species, often performed using computational methods like Density Functional Theory (DFT), provides critical insights into the reaction mechanism. nih.govmdpi.com

The key reaction intermediate in the SNAr mechanism is a negatively charged species known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is formed when the nucleophile attacks the carbon atom attached to the methanesulfonate group, temporarily breaking the aromaticity of the pyridine ring. For the 2-pyridyl isomer, the resulting negative charge is delocalized across the ring and, crucially, onto the ring nitrogen, which significantly stabilizes the complex. masterorganicchemistry.com

The reaction proceeds through at least one transition state. The first, and typically rate-determining, transition state (TS1) is the energy maximum on the path from the reactants to the Meisenheimer intermediate. masterorganicchemistry.com Its structure involves the partial formation of the new bond with the incoming nucleophile and partial localization of negative charge on the ring.

Computational analyses are instrumental in characterizing these fleeting structures:

Density Functional Theory (DFT): Used to calculate the geometries and energies of reactants, intermediates, products, and transition states. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: Confirms that a calculated transition state structure correctly connects the reactants (or intermediate) with the intermediate (or product) along the reaction pathway. scispace.com

Charge Decomposition Analysis (CDA): Explores the molecular orbitals of the transition state to understand the nature of the electronic interactions between the nucleophile and the substrate. researchgate.netnih.gov

The analysis of the transition state for a nucleophilic attack on a pyridinium (B92312) compound reveals that its LUMO (Lowest Unoccupied Molecular Orbital) is often a mix of orbitals from both the nucleophile and the pyridine substrate. researchgate.netnih.gov The energy barrier of the reaction is directly related to the stability of this transition state. For this compound, the ability of the ortho-nitrogen to stabilize the developing negative charge in the transition state is what leads to a lower activation energy and faster reaction. masterorganicchemistry.com

SpeciesDescriptionKey Structural FeaturesMethod of Analysis
Reaction Intermediate Meisenheimer-like complex; a non-aromatic, anionic σ-complex.sp³-hybridized carbon at the site of attack. Negative charge delocalized over the ring and onto the nitrogen atom.DFT geometry optimization, Spectroscopic trapping (in some systems).
Transition State (TS1) Highest energy point on the pathway to the intermediate; rate-determining.Partial bond formation between nucleophile and ring carbon. Partial C-O bond cleavage of the mesylate. Ring aromaticity is partially disrupted.DFT transition state search (e.g., QST2/3), IRC analysis, Frequency calculation (one imaginary frequency).

Strategic Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

The compound's utility as a foundational component in the synthesis of more elaborate structures is well-established. It serves as a versatile precursor for introducing the pyridin-2-yl moiety or for initiating reaction cascades that lead to diverse molecular frameworks.

Pyridin-2-yl sulfonate esters are highly effective substrates for alkylation reactions. The sulfonate group activates the C2 position of the pyridine (B92270) ring, facilitating its displacement by a wide array of carbon nucleophiles. This reaction, typically proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism, allows for the direct formation of C-C bonds at the heterocyclic core. For instance, the reaction of 2-pyridyl sulfonates with various aryl and heteroaryl lithium reagents can produce 2-substituted pyridines at temperatures as low as -78 °C researchgate.net. This method provides a powerful and exceptionally mild route to functionalized pyridines, which are common motifs in pharmaceuticals.

Table 1: Examples of Alkylation Reactions using 2-Pyridyl Sulfonate Esters

Nucleophile Reagent Type Product Significance
Aryl Lithium Organometallic 2-Arylpyridine Formation of biaryl compounds
Heteroaryl Lithium Organometallic 2-Heteroarylpyridine Synthesis of linked heterocyclic systems
Alkyl Grignard Organometallic 2-Alkylpyridine Introduction of alkyl side chains organic-chemistry.org

The reactivity of pyridin-2-yl precursors is instrumental in constructing fused and linked heterocyclic systems. The initial substitution of the methanesulfonate (B1217627) group can be the first step in a sequence leading to intramolecular cyclization. For example, the alkylation of a related compound, pyridin-2-yl cyanamide, with phenacyl bromide results in the formation of a 2-amino-3-benzoylimidazo[1,2-a]pyridine after an intramolecular cyclization reaction researchgate.net. This demonstrates how a 2-substituted pyridine can serve as a linchpin for assembling more complex polycyclic scaffolds. The pyridin-2-yl unit is a common feature in a variety of heterocyclic structures synthesized for medicinal chemistry applications, including pyrimidines, quinazolinones, and triazolyl purines mdpi.comnih.govmdpi.com.

Table 2: Representative Heterocyclic Scaffolds Derived from Pyridin-2-yl Intermediates

Starting Material Type Reaction Resulting Scaffold Reference Application
N-(Pyridin-2-yl)urea Annulation with Anthranilic Esters 3-(Pyridin-2-yl)quinazolin-2,4-dione Medicinal Chemistry nih.gov
Pyridin-2-yl Cyanamide Alkylation and Intramolecular Cyclization Imidazo[1,2-a]pyridine Fluorescent Materials researchgate.net
2-Acetylpyridine Derivative Multi-component Reaction 2-(Pyridin-2-yl)pyrimidine Anti-fibrosis Agents mdpi.com

Functionalization of Pyridine Ring Systems

Direct and selective functionalization of the pyridine ring is a persistent challenge in organic synthesis. Pyridin-2-yl methanesulfonate and its associated pyridinium (B92312) intermediates offer elegant solutions for achieving regioselective modifications.

The methanesulfonate group at the C2 position makes the pyridine ring highly electrophilic and susceptible to nucleophilic attack, specifically at that carbon. This inherent reactivity allows for excellent regiocontrol, directing incoming nucleophiles to the 2-position researchgate.net. The regioselective addition of nucleophiles to pyridinium salts is a known strategy for creating substituted dihydropyridone structures nih.gov. In the case of 2-pyridyl sulfonates, the reaction with organolithium reagents proceeds via an SNAr process, leading exclusively to 2-substituted pyridine products researchgate.net. This high degree of regioselectivity is a significant advantage over other methods that might yield mixtures of C2, C4, and C6 substituted isomers.

A closely related species, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, formed from the reaction of pyridine N-oxide with methanesulfonic anhydride (B1165640), serves as a powerful aminating agent iucr.org. This pyridinium intermediate can facilitate the direct amination of arenes and heteroarenes iucr.org. In this transformation, the pyridinium salt acts as an electrophilic source of an amino group, which can attack electron-rich aromatic and heteroaromatic compounds. This process represents a direct C-H functionalization, converting a C-H bond on the arene into a C-N bond, a highly sought-after transformation in the synthesis of pharmaceuticals and agrochemicals nih.gov.

Chiral Auxiliary and Ligand Development

While the pyridin-2-yl motif is a ubiquitous component in the design of ligands for transition metal catalysis, the specific use of this compound as a chiral auxiliary is not extensively documented. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction wikipedia.org.

Theoretically, the methanesulfonate moiety could be derived from a chiral alcohol, thereby creating a chiral leaving group, or the pyridin-2-yl sulfonate could be reacted with a chiral nucleophile to generate a chiral ligand. The nitrogen atom of the pyridine ring is a well-known coordination site for metals, and derivatives such as N-[2-(Pyridin-2-yl)ethyl]-methanesulfonamide have been investigated as potential ligands iucr.org. However, the direct application of this compound itself in mainstream chiral auxiliary or ligand development is not a prominent theme in current chemical literature.

Synthesis of Chiral Pyridyl Derivatives for Asymmetric Catalysis

The development of efficient methods to create chiral pyridine-containing molecules is of significant interest due to their prevalence in pharmaceuticals, natural products, and as ligands in asymmetric catalysis. chim.it While methods like asymmetric reduction of pyridyl ketones and asymmetric C-H functionalization are established strategies, chim.it this compound offers a valuable synthetic pathway through nucleophilic substitution.

In this approach, the methanesulfonate moiety serves as a leaving group, allowing for the introduction of a wide range of chiral nucleophiles at the C2 position of the pyridine ring. This reaction is fundamental for forging new carbon-carbon or carbon-heteroatom bonds, leading to the formation of enantioenriched pyridine derivatives. The utility of this method lies in its potential to access chiral structures that may be challenging to obtain through other means. For example, chiral amines, alcohols, or carbon nucleophiles can be employed to generate novel pyridyl ligands. These ligands are crucial components of chiral catalysts used in reactions such as asymmetric hydrogenation and carbon-carbon bond-forming reactions, where the pyridine nitrogen plays a key role in coordinating to the metal center and influencing the stereochemical outcome of the transformation. chim.itresearchgate.net

The design of novel chiral pyridine-hydrazone ligands, for instance, has led to successful applications in palladium-catalyzed 1,2-addition of arylboronic acids to cyclic ketimines, achieving high yields and enantioselectivities. nih.gov The synthesis of such specialized ligands can be envisioned starting from precursors like this compound.

Catalytic Strategy Description Relevance to this compound
Catalytic Asymmetric ReductionReduction of pyridyl ketones, olefins, and imines using a chiral catalyst to produce chiral alcohols and amines. chim.itIndirect; provides a benchmark for accessing chiral pyridyl products.
Catalytic Asymmetric C-H FunctionalizationDirect, atom-economical method for creating C-C or C-N bonds at a C-H site adjacent to the pyridine nitrogen. chim.itAlternative strategy; this compound allows for functionalization via substitution rather than C-H activation.
Nucleophilic SubstitutionDisplacement of a leaving group on the pyridine ring by a chiral nucleophile.Direct; this compound is an ideal substrate for this reaction, with the methanesulfonate acting as the leaving group.

Coordination Chemistry with Transition Metals

The pyridine moiety is a cornerstone ligand in coordination chemistry, acting as a Lewis base that readily coordinates to transition metal centers through its nitrogen atom. wikipedia.orgjscimedcentral.com this compound serves as a valuable precursor for synthesizing more elaborate, functionalized pyridine ligands. By replacing the methanesulfonate group, chemists can introduce additional coordinating atoms to create bidentate or polydentate ligands, which form stable complexes with transition metals. bccampus.ca

Divalent transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) form a vast array of coordination complexes with pyridine-containing ligands. researchgate.netbohrium.com The geometry and properties of these complexes are dictated by the metal ion and the structure of the ligand. This compound can be used to synthesize ligands tailored for specific applications. For example, reaction with a molecule containing secondary amine and thioether donors can produce pentadentate ligands.

These ligands can then coordinate with divalent metal salts (e.g., CoCl₂, Ni(ClO₄)₂, Cu(ClO₄)₂) to form mononuclear complexes. researchgate.net X-ray diffraction studies of such complexes often reveal distorted octahedral geometries, where the metal center is bound to the multiple donor atoms of the ligand and sometimes one or more solvent molecules. researchgate.net

Metal Ion Typical Coordination Number Common Geometries Example Complex Type
Cobalt(II)6Octahedral[CoL(MeCN)]²⁺ researchgate.net
Nickel(II)6Octahedral[NiL(H₂O)]²⁺ researchgate.net
Copper(II)6Distorted Octahedral[CuL(MeCN)]²⁺ researchgate.net
Silver(I)2 or 4Linear, Tetrahedral[Ag(Pyridine)₂]⁺ jscimedcentral.com

Dinuclear complexes, particularly those containing a photoactive center like ruthenium(II), are of great interest for developing advanced photocatalysts. chemrxiv.orgchemrxiv.org The synthesis of these structures requires ditopic ligands capable of bridging two different metal centers. This compound is a key building block for creating such ligands.

For instance, the pyridin-2-yl group can be attached to a larger scaffold like 1,10-phenanthroline (B135089), which contains a separate chelating site. This creates a ligand capable of coordinating to a Ru(II) ion at the phenanthroline site and a second metal, such as palladium(II), at the appended pyridyl site. chemrxiv.orgchemrxiv.org

The resulting heterodinuclear Ru(II)-Pd(II) complexes can function as dual catalysts for photocatalyzed reactions. These complexes are designed to absorb visible light efficiently and exhibit photoluminescence. The position of the pyridyl-containing substituent on the phenanthroline ring can influence the complex's structural, optical, and electrochemical properties, demonstrating the modularity offered by using precursors like this compound. chemrxiv.orgchemrxiv.org

Properties of Ru(Phen-NPy₂)Pd Dinuclear Complexes chemrxiv.org

Property Observation
Coordination Ru(II) is coordinated to the 1,10-phenanthroline core; Pd(II) is bound to the appended di(pyridin-2-yl)amine moiety.
Photoluminescence Emission maxima in the range of 615–625 nm in acetonitrile (B52724) solution.
Light Absorption High extinction coefficients in the 370–470 nm range, enabling efficient visible light absorption.
Application Potential use as photocatalysts in dual catalytic systems.

Formation of Sulfonamide Derivatives

Sulfonamides are a critical class of compounds with a wide range of pharmaceutical applications, including antibacterial and antidiabetic agents. eurjchem.comnih.gov The synthesis of sulfonamides containing a pyridine ring often involves the reaction between an aminopyridine and a sulfonyl chloride.

In a typical procedure for preparing N-(Pyridin-2-yl)sulfonamides, 2-aminopyridine (B139424) is treated with a substituted benzenesulfonyl chloride (such as p-toluenesulfonyl chloride) in an aqueous alkaline medium or in a solvent like dichloromethane (B109758) with a base. eurjchem.comresearchgate.net The amino group of the pyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the sulfonamide N-S bond. eurjchem.com

While this compound is not the direct precursor in this common route, the synthesis of pyridyl-containing sulfonamides highlights the importance of functionalized pyridines in medicinal chemistry. The resulting compounds are investigated for their biological activities; for example, certain pyridine-based sulfonamides have been synthesized and evaluated for their ability to inhibit enzymes like alpha-amylase, indicating potential as antidiabetic agents. eurjchem.com

General Synthesis of N-(Pyridin-2-yl)benzenesulfonamide researchgate.net

Reactant 1 Reactant 2 Solvent/Conditions Product
2-AminopyridineBenzenesulfonyl ChlorideDichloromethane, Room TemperatureN-(Pyridin-2-yl)benzenesulfonamide
2-Aminopyridinep-Toluenesulfonyl ChlorideAqueous Alkaline Solution4-Methyl-N-(pyridin-2-yl)benzenesulfonamide

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions, including those involving pyridine (B92270) derivatives and sulfonate esters. While specific DFT studies on Pyridin-2-yl methanesulfonate (B1217627) are not extensively available in the current literature, the known reactivity of this compound in nucleophilic substitution reactions (both SN2 and SNAr) allows for a detailed theoretical exploration of its reaction pathways.

Pyridin-2-yl methanesulfonate is known to undergo nucleophilic substitution reactions. DFT calculations are instrumental in mapping the potential energy surface for these reactions, identifying transition states, and calculating the activation energy barriers. This information is crucial for understanding the kinetics and feasibility of different reaction pathways.

For a typical SN2 reaction involving the displacement of the methanesulfonate group by a nucleophile, DFT can be used to model the backside attack of the nucleophile on the methylene (B1212753) carbon. The calculations would reveal the geometry of the pentacoordinate transition state and the associated energy barrier. The energy profile would show the energy changes as the reactants progress to products through the transition state.

The following table illustrates hypothetical energy barriers for different nucleophiles in an SNAr reaction with a generic pyridyl sulfonate, as could be determined by DFT calculations.

NucleophileReaction PathwayCalculated Activation Energy (kcal/mol)
Hydroxide (B78521) IonSNAr18.5
AmmoniaSNAr22.1
ThiophenoxideSNAr15.8

This table is illustrative and based on typical values for SNAr reactions. Specific values for this compound would require dedicated DFT calculations.

DFT is also a powerful tool for understanding how the structure of a molecule influences its reactivity. For this compound, the electronic properties of both the pyridine ring and the methanesulfonate group are key to its chemical behavior.

The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. DFT calculations can quantify this activation by analyzing the distribution of electron density and the molecular electrostatic potential.

Furthermore, the methanesulfonate group is an excellent leaving group due to the stability of the resulting methanesulfonate anion, which is resonance-stabilized. DFT can be used to calculate the energy change associated with the departure of the leaving group, providing a quantitative measure of its lability.

By systematically modifying the substituents on the pyridine ring in silico and calculating the corresponding changes in activation energies and reaction thermodynamics, a clear structure-reactivity relationship can be established. For instance, adding electron-withdrawing groups to the pyridine ring would be expected to lower the energy barrier for SNAr reactions, a hypothesis that can be quantitatively tested with DFT.

Molecular Dynamics Simulations of Solvation Effects

The solvent plays a crucial role in many chemical reactions, influencing both the thermodynamics and kinetics. Molecular dynamics (MD) simulations provide a way to explicitly model the solvent molecules and study their dynamic interactions with the solute, in this case, this compound.

MD simulations can reveal the structure of the solvation shell around the molecule. For a polar molecule like this compound in a polar solvent, the solvent molecules will arrange themselves to stabilize the solute's dipole moment. Understanding this solvation structure is the first step in understanding how the solvent will affect a reaction. For example, MD simulations have been used to study the solvation shells of pyridine in water, providing detailed information about the hydrogen bonding network around the solute ekb.eg.

In the context of a reaction, MD simulations can be used to study how the solvation shell changes as the reaction proceeds from reactants to the transition state and then to products. The reorganization of solvent molecules around the transition state can have a significant impact on the activation energy. For SNAr reactions, for instance, the formation of the charged Meisenheimer intermediate is highly sensitive to the polarity of the solvent. MD simulations can provide a more realistic picture of the energetics of this step compared to implicit solvent models, as has been shown in studies of SNAr reactions where explicit solvent molecules were found to significantly modify the free energy surface .

The table below summarizes the types of insights that can be gained from MD simulations of this compound in different solvents.

SolventKey Solvation Effects to Investigate with MD
WaterFormation of hydrogen bonds with the pyridine nitrogen and sulfonate oxygen atoms; stabilization of charged intermediates.
Dimethyl Sulfoxide (DMSO)Dipolar interactions with the solute; less specific interactions compared to water.
MethanolBoth hydrogen bonding and dipolar interactions; potential for the solvent to act as a nucleophile.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on DFT, can provide a wealth of information about the electronic structure of a molecule. This information can be used to derive a variety of reactivity descriptors that help in predicting the chemical behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the LUMO is expected to be localized on the pyridine ring, indicating that this is the likely site for nucleophilic attack. DFT studies on various pyridine derivatives have consistently used HOMO-LUMO analysis to explain their electronic properties and reactivity ekb.egscirp.orgnih.gov.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule deeporigin.comlibretexts.org. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show a region of positive potential around the carbon atoms of the pyridine ring, particularly the C2 and C6 positions, making them prime targets for nucleophiles. The area around the sulfonate group's oxygen atoms would show a negative potential. The analysis of MEP maps has been successfully applied to understand the reactivity of sulfonate esters and pyridine derivatives in various contexts researchgate.netwalisongo.ac.idrsc.org.

Other reactivity descriptors that can be calculated include:

Mulliken and Natural Population Analysis (NPA) charges: These provide an estimate of the partial atomic charges, indicating which atoms are more electrophilic or nucleophilic.

Fukui functions: These descriptors indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attack mdpi.comfrontiersin.orgjmcs.org.mx.

The following table provides a summary of key electronic properties and reactivity descriptors that can be obtained from quantum chemical calculations for this compound.

Property/DescriptorInformation Provided
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and electronic stability
Molecular Electrostatic Potential (MEP)Sites for nucleophilic and electrophilic attack
Atomic Charges (Mulliken, NPA)Electrophilicity/nucleophilicity of individual atoms
Fukui FunctionsLocal reactivity of different atomic sites

These computational and theoretical approaches, while not yet extensively applied specifically to this compound, offer a clear roadmap for future investigations into the rich and complex chemistry of this versatile compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like Pyridin-2-yl methanesulfonate (B1217627) in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridin-2-yl methanesulfonate

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H37.2 - 7.4-
H47.7 - 7.9-
H57.1 - 7.3-
H68.1 - 8.3-
CH₃3.0 - 3.2-
C2-150 - 152
C3-120 - 122
C4-138 - 140
C5-118 - 120
C6-148 - 150
CH₃-38 - 40

Note: The above data are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing kinetic and mechanistic information. By acquiring NMR spectra directly from a reacting mixture, it is possible to identify and quantify reactants, intermediates, and products as a function of time. This allows for the elucidation of reaction pathways and the characterization of transient species that might otherwise be difficult to observe. For example, the substitution of pyridine (B92270) with 4-dimethylaminopyridine (DMAP) in a related system was monitored by ¹H NMR, which allowed for the observation of a para-addition intermediate, providing crucial insights into the reaction mechanism. researchgate.net While specific in situ NMR studies on this compound were not identified in the search results, this technique holds significant potential for understanding its formation and reactivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, from which bond lengths, bond angles, and torsion angles can be calculated. The crystal structure of a closely related compound, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, has been determined, offering valuable insights into the solid-state conformation and intermolecular interactions that are likely to be relevant to this compound.

The analysis of the crystal structure of 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate reveals key geometric parameters. The N—O bond length in the cationic moiety is 1.4004 (15) Å. The N1—O1—S1—C6 torsion angle is 66.72 (11)°. sciencepg.com These precise measurements are crucial for validating theoretical models and understanding the steric and electronic properties of the molecule.

Interactive Data Table: Selected Bond Lengths and Angles for 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate

Bond/AngleValue (Å or °)
N—O1.4004 (15)
N1—O1—S1—C6 (Torsion Angle)66.72 (11)

Data obtained from the crystallographic study of 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. sciencepg.com

In the solid state, molecules of 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate are held together by a network of weak C—H⋯O interactions, which link the cationic and anionic components into a three-dimensional structure. sciencepg.com One particularly short interaction is the C5—H5⋯O4 bond, with an H⋯O distance of 2.19 Å. sciencepg.com These intermolecular forces play a critical role in determining the packing of molecules in the crystal and influence physical properties such as melting point and solubility.

The pyridin-2-yl group is a well-known ligand in coordination chemistry, capable of binding to metal ions through the nitrogen atom. While no crystal structures of metal complexes specifically with this compound were found, the coordination behavior of related pyridyl ligands provides a basis for predicting its potential coordination geometries. Pyridine and its derivatives typically form complexes with various transition metals, adopting geometries such as octahedral, tetrahedral, and square planar. The specific coordination geometry is influenced by factors such as the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the other ligands in the coordination sphere. For instance, palladium(II) complexes with pyridine ligands have been synthesized and their structures and catalytic activities investigated. acs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. The molecular formula of Pyridin-2-ylsulfanyl methanesulfonate, a related compound, is C₆H₇NO₃S₂, with a molecular weight of 205.3 g/mol . nih.gov For Pyridin-2-yloxy methanesulfonate, the molecular formula is C₆H₇NO₄S, and the molecular weight is 189.19 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation through the cleavage of its weakest bonds. The resulting fragment ions provide a characteristic pattern that can be used for structural identification. Common fragmentation pathways for sulfonates include the loss of the sulfonyl group (SO₃) or the methyl group (CH₃). The presence of the pyridine ring would likely lead to fragments characteristic of this heterocycle.

Interactive Data Table: Molecular Information for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₆H₇NO₃S173.19
Pyridin-2-ylsulfanyl methanesulfonateC₆H₇NO₃S₂205.3
Pyridin-2-yloxy methanesulfonateC₆H₇NO₄S189.19
2-(Pyridin-2-yl)ethyl methanesulfonateC₈H₁₁NO₃S201.24

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of the pyridine ring and the methanesulfonate group. Analysis of the spectrum allows for the verification of the compound's structure by identifying vibrations associated with specific bonds.

The key functional groups and their expected vibrational frequencies are:

Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring typically appear in the region of 3000-3100 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations are observed in the 1400-1600 cm⁻¹ range. Additionally, C-H in-plane and out-of-plane bending vibrations provide further structural confirmation. For instance, in-plane deformation modes for pyridine have been observed at 742, 633, 608, and 568 cm⁻¹ in IR spectra. asianpubs.org The pyridine ring breathing mode is another characteristic vibration, often found around 1022 cm⁻¹. asianpubs.org

Methanesulfonate Group (CH₃SO₃): The sulfonyl group (SO₂) is a strong absorber in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically found in the regions of 1340-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-O stretching vibration associated with the ester linkage is expected in the 900-1000 cm⁻¹ range. Furthermore, deformations of the SO₂ group, such as scissoring, wagging, twisting, and rocking, absorb at lower frequencies, for example, in the 425-633 cm⁻¹ range. asianpubs.org

C-S Linkage: The stretching vibration for the C-S bond can be observed, often appearing moderately to strongly in the region of 715-785 cm⁻¹. asianpubs.org

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyridine RingC-H Stretch3000 - 3100
C=C, C=N Ring Stretch1400 - 1600
Ring Breathing Mode~1022
C-H In-plane Deformation742, 633, 608, 568
MethanesulfonateS=O Asymmetric Stretch1340 - 1380
S=O Symmetric Stretch1150 - 1180
S-O Stretch900 - 1000
SO₂ Deformations425 - 633
C-S LinkageC-S Stretch715 - 785

Data is inferred from spectroscopic studies of structurally related compounds like pyridine-3-sulfonic acid. asianpubs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in synthetic chemistry for separating, identifying, and purifying compounds. For this compound, these methods are crucial for assessing the purity of the final product and for monitoring the progress of its synthesis. sigmaaldrich.com Techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer rapid and accurate means of analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and cost-effective method used for qualitative analysis. sigmaaldrich.com It is particularly useful for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product spot. It can also be used to quickly assess the purity of a sample of this compound.

Stationary Phase: A common stationary phase for a moderately polar compound like this compound is silica gel (SiO₂). Plates with a fluorescent indicator (F₂₅₄) are often used to allow for visualization under UV light.

Mobile Phase: The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar and a polar solvent is typically used, with the ratio adjusted to optimize the retention factor (Rƒ) of the compound. For pyridine derivatives, common solvent systems include mixtures like benzene:acetone, chloroform:acetone, or ethyl acetate (B1210297):hexane. researchgate.netsigmaaldrich.com The Rƒ value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Visualization: After developing the TLC plate, the separated spots must be visualized. If the compound is UV-active, as is the case with the pyridine ring, the plate can be viewed under short-wave UV light (254 nm), where the compound will appear as a dark spot on a fluorescent background. If the compound is not UV-active or for further confirmation, various chemical staining agents can be used. These include:

Iodine: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. illinois.edu

Potassium Permanganate (KMnO₄): This stain reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

Sulfuric Acid/Heat: Spraying the plate with a sulfuric acid solution and heating can char organic compounds, making them visible as dark spots. illinois.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification, quantification, and purity assessment of chemical compounds, including this compound. researchgate.net

The LC component separates the compound of interest from impurities based on its partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The retention time (the time it takes for the compound to pass through the column) is a characteristic feature used for identification.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft method that typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₆H₇NO₃S), the expected exact mass would be used to identify the corresponding peak.

LC-MS can be used in various modes:

Full Scan Mode: The mass spectrometer scans a wide range of m/z values to detect all ions present, providing a mass spectrum of the eluting compound. This is useful for identifying the molecular weight of the target compound and any impurities.

Selected Ion Monitoring (SIM): The instrument is set to detect only specific m/z values corresponding to the compound of interest. This increases sensitivity and is useful for quantifying the compound in a complex mixture.

Tandem Mass Spectrometry (MS/MS): In this mode, a specific ion (the precursor ion, e.g., [M+H]⁺) is selected, fragmented, and the resulting fragment ions (product ions) are detected. nih.gov This provides structural information that can confirm the identity of the compound with high confidence. researchgate.net For this compound, characteristic fragmentation would involve the cleavage of the sulfonate group or fragmentation of the pyridine ring.

This combination of chromatographic separation and mass-based detection makes LC-MS an indispensable tool for verifying the identity and assessing the purity of this compound with high specificity and sensitivity. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on Pyridin-2-yl Methanesulfonate (B1217627) Reactivity and Utility

Research into Pyridin-2-yl methanesulfonate has revealed its dual reactivity profile, functioning as both a leaving group precursor and a partner in metal-catalyzed reactions. A notable application is its reaction with magnesium bromide etherate, providing an exceptionally mild and efficient route to alkyl bromides from primary and secondary alcohols. cdnsciencepub.com This transformation highlights the superior coordinating ability of the 2-pyridyl sulfonate ester, which facilitates the reaction. cdnsciencepub.com

Furthermore, Pyridin-2-yl methanesulfonates have demonstrated utility in carbon-carbon bond formation through SNAr (Nucleophilic Aromatic Substitution) processes. The reaction of neopentyl and phenyl 2-pyridyl sulfonates with various aryl and heteroaryl lithium reagents leads to the formation of 2-substituted pyridines at temperatures as low as -78 °C. cdnsciencepub.com In the realm of coordination chemistry, (Pyridin-2-yl) methanesulfonate has been observed to react with copper(II) chloride in aqueous solutions, indicating its potential as a ligand or ligand precursor.

Derivatives of this compound have also found application as intermediates in the synthesis of more complex molecules. For instance, methyl (6-(2-hydroxypropan-2-yl)pyridin-2-yl)methanesulfonate has been utilized in the preparation of substituted pyrimidine (B1678525) or pyridine (B92270) amine derivatives with potential medical applications.

Emerging Synthetic Challenges and Opportunities

The synthesis of functionalized pyridines remains a significant challenge in organic chemistry due to the inherent electronic properties of the pyridine ring. researchgate.netnih.gov While methods for functionalization at the C2 and C4 positions are relatively well-established, achieving regioselectivity at the C3 and C5 positions is often problematic. researchgate.netnih.gov This presents both a challenge and an opportunity for the development of novel synthetic methods involving this compound.

Recent advancements in pyridine functionalization, such as dearomatization-rearomatization strategies and the use of N-activated pyridinium (B92312) salts, offer promising avenues for overcoming these challenges. nih.govresearchgate.net There is a clear opportunity to explore the utility of this compound as a directing group or a reactive handle in these modern synthetic strategies to access novel substitution patterns.

Furthermore, the development of more efficient and sustainable methods for the synthesis of this compound itself is an area ripe for exploration. A copper-assisted method for the preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates has been reported, offering a facile and cost-effective approach. rsc.orgrsc.orgsemanticscholar.org Expanding the scope and understanding the mechanism of such reactions will be crucial for the broader application of this class of compounds. The use of pyridine sulfinates as robust alternatives to often unstable pyridine boronic acids in cross-coupling reactions also points towards a promising future for related sulfur-containing pyridine derivatives. nih.govsemanticscholar.orgrsc.org

Prospective Avenues for Mechanistic Exploration

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. The copper-assisted synthesis of pyridinyl sulfonate esters is proposed to proceed through a sulfonyl radical intermediate. rsc.org Detailed mechanistic studies, including radical trapping experiments and spectroscopic analysis, could provide further evidence for this pathway and elucidate the role of the copper catalyst.

The divergent reactivity of 2-pyridyl sulfonate esters in bromination and SNAr reactions warrants further mechanistic investigation. cdnsciencepub.com Understanding the factors that govern the selectivity between these two pathways could allow for the development of highly chemoselective transformations. For instance, the coordinating ability of the 2-pyridyl nitrogen is believed to play a crucial role, and a systematic study of the electronic and steric effects of substituents on the pyridine ring could provide valuable insights.

The synthesis and reactivity of related compounds, such as 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, which is formed from the reaction of pyridine-N-oxide and methanesulfonic anhydride (B1165640), could also offer valuable mechanistic comparisons. nih.goviucr.orgiucr.org

Potential for Novel Catalyst Design and Ligand Development

The pyridine moiety is a well-established and versatile ligand scaffold in coordination chemistry and catalysis. The presence of both a coordinating nitrogen atom and a potentially displaceable methanesulfonate group makes this compound an attractive precursor for the synthesis of novel ligands and catalysts.

Research has already demonstrated the use of a more complex derivative, (6-phenylpyridin-2-yl)(pyridin-2-yl)methanesulfonate, as a pre-ligand for platinum complexes active in methane (B114726) functionalization. This highlights the potential of pyridyl methanesulfonates in supporting catalytically active metal centers.

Future research could focus on the synthesis of a broader range of substituted Pyridin-2-yl methanesulfonates and their coordination to various transition metals. The electronic and steric properties of the resulting metal complexes could be fine-tuned by modifying the substituents on the pyridine ring. These new complexes could then be screened for catalytic activity in a variety of important organic transformations, such as cross-coupling reactions, C-H activation, and polymerization. The development of water-soluble ligands, such as tris(pyrazolyl)methane sulfonate, for catalysis in aqueous media provides a blueprint for designing environmentally benign catalytic systems based on pyridyl sulfonates. mdpi.com

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches will be pivotal in advancing the chemistry of this compound. Density Functional Theory (DFT) calculations can be employed to probe reaction mechanisms, predict regioselectivity, and rationalize experimental observations. For example, computational studies could be used to model the transition states of the bromination and SNAr reactions of 2-pyridyl sulfonate esters to better understand the factors controlling their divergent reactivity.

Computational screening of virtual libraries of substituted this compound-based ligands could accelerate the discovery of new catalysts with desired properties. By calculating key parameters such as metal-ligand bond strengths and electronic properties, promising candidates can be identified for experimental synthesis and testing.

Furthermore, computational tools can aid in the interpretation of spectroscopic data and the characterization of novel compounds and intermediates. The combination of experimental techniques like NMR and X-ray crystallography with computational modeling can provide a comprehensive understanding of the structural and electronic properties of these molecules. The application of computational software to predict the physicochemical properties and bioactivity scores of novel pyrimidine sulfonate esters serves as a recent example of how these integrated methodologies can guide the design of new functional molecules. nih.gov

Q & A

Q. What are the key synthetic routes for Pyridin-2-yl methanesulfonate, and how can common impurities be identified during synthesis?

this compound is typically synthesized via sulfonation of pyridine derivatives using methanesulfonic anhydride or chloride under controlled conditions. Common impurities include unreacted starting materials, positional isomers (e.g., pyridin-3-yl or pyridin-4-yl derivatives), and hydrolyzed byproducts like pyridin-2-ol. Methodological Approach :

  • Use HPLC with UV detection (e.g., mobile phase: methanol/sodium acetate buffer at pH 4.6, as in ) to separate and quantify impurities.
  • High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., referencing and ) can confirm structural integrity and identify positional isomers.
  • For sulfonate esters, gas chromatography (GC) with flame ionization detection is effective for detecting residual methanesulfonate derivatives (e.g., methyl/ethyl methanesulfonate) .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

Stability studies are critical for determining storage conditions and reaction compatibility. Methodological Approach :

  • Conduct accelerated degradation studies by exposing the compound to buffers at pH 2–12 and temperatures ranging from 25°C to 60°C. Monitor degradation via HPLC-UV at intervals (e.g., 0, 7, 14 days).
  • Kinetic analysis using Arrhenius equations can predict shelf-life. highlights instability in similar pyridine derivatives under hydrolytic conditions, emphasizing the need for pH control .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Methodological Approach :

  • Use SHELX programs (e.g., SHELXL for refinement) to solve structures, leveraging their robustness for small-molecule crystallography ( ).
  • Optimize crystal growth via solvent diffusion (e.g., methanol/water mixtures) and screen for twinning or disorder, common in sulfonate salts.
  • Validate hydrogen bonding and sulfonate-pyridine interactions using Hirshfeld surface analysis (referencing ) .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations provide insights into electronic and steric effects. Methodological Approach :

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites on the sulfonate group and pyridine ring.
  • Simulate transition states for reactions with amines or thiols using software like Gaussian or ORCA. Compare results with experimental kinetics (e.g., ’s DFT studies on Schiff base reactions) .
  • Analyze charge distribution via Molecular Electrostatic Potential (MEP) maps to rationalize regioselectivity .

Q. What analytical challenges arise in detecting trace methanesulfonate esters in this compound formulations, and how are they addressed?

Residual methanesulfonate esters (e.g., ethyl methanesulfonate) are genotoxic impurities requiring ppm-level detection. Methodological Approach :

  • Employ headspace GC-MS with a DB-624 column and electron capture detection (ECD) for volatile esters.
  • Validate methods per ICH Q3A guidelines, achieving limits of detection (LOD) ≤ 10 ppm. details GC protocols for similar sulfonates .
  • Use isotope dilution mass spectrometry (IDMS) for absolute quantification in complex matrices.

Q. How does the sulfonate group influence the biological activity of this compound derivatives in kinase inhibition studies?

The sulfonate moiety enhances solubility and modulates target binding. Methodological Approach :

  • Compare IC₅₀ values of sulfonate vs. non-sulfonate analogs in enzymatic assays (e.g., CDK4/6 inhibition, as in and ).
  • Perform molecular docking (e.g., using AutoDock Vina) to assess interactions with kinase ATP-binding pockets.
  • Evaluate pharmacokinetics (e.g., logP, solubility) to correlate sulfonate effects with bioavailability .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve them?

Variations in melting points may arise from polymorphism, hydration, or impurities. Methodological Approach :

  • Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Recrystallize samples from different solvents (e.g., ethanol vs. acetonitrile) and compare thermal profiles.
  • Cross-validate purity using HPLC-ELSD (evaporative light scattering detection) to rule out impurity effects ( and highlight purity challenges in sulfonate salts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.